molecular formula C19H31NO B4935594 1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine

1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine

Cat. No.: B4935594
M. Wt: 289.5 g/mol
InChI Key: QCTLASQTAJLLME-UHFFFAOYSA-N
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Description

1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pentyl chain, which is further linked to a 2,4,6-trimethylphenoxy group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pentyl Chain: The pentyl chain is synthesized through a series of reactions starting from a suitable alkyl halide.

    Attachment of the Phenoxy Group: The 2,4,6-trimethylphenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the pentyl chain.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine can be compared with other piperidine derivatives such as:

    1-[5-(2,3,5-Trimethylphenoxy)pentyl]piperidine: This compound has a similar structure but differs in the position of the methyl groups on the phenoxy ring.

    Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Icaridin: Another piperidine derivative used as an insect repellent.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[5-(2,4,6-trimethylphenoxy)pentyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-16-14-17(2)19(18(3)15-16)21-13-9-5-8-12-20-10-6-4-7-11-20/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTLASQTAJLLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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